molecular formula C28H18FNO4 B12201770 (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

Cat. No.: B12201770
M. Wt: 451.4 g/mol
InChI Key: HKEOFAMRPRWWEQ-ONUIUJJFSA-N
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Description

Overview of (2Z)-2-(4-Fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl Diphenylcarbamate

The compound (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate (CAS 21900-52-7) features a benzofuran scaffold fused to a substituted benzylidene group and a diphenylcarbamate ester. Its IUPAC name reflects the Z-configuration of the exocyclic double bond at position 2, the 4-fluorobenzylidene substituent, and the diphenylcarbamate moiety at position 6. The benzofuran core consists of a fused benzene and furan ring system, while the 4-fluorobenzylidene group introduces a fluorinated aromatic system that enhances electronic and steric properties. The diphenylcarbamate functionalization at position 6 contributes to the molecule’s stability and potential interactions with biological targets.

Historical and Scientific Context of Benzofuran Derivatives

Benzofuran derivatives have been studied extensively since the mid-20th century, with early interest stemming from their natural occurrence in plants such as Asteraceae and Rutaceae species. Synthetic benzofurans gained prominence following the discovery of bioactive molecules like Amiodarone (an antiarrhythmic agent) and Bufuralol (a β-adrenergic blocker), which demonstrated the scaffold’s versatility. The benzofuran core’s planar structure enables π-π stacking interactions with biological targets, while its oxygen atom provides hydrogen-bonding capabilities. Over the past decade, research has focused on modifying benzofuran derivatives to improve their anticancer properties, with halogenation and carbamate functionalization emerging as key strategies.

Relevance of Diphenylcarbamate Functionalization

Diphenylcarbamate groups are widely used in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and target affinity. In this compound, the diphenylcarbamate ester at position 6 likely serves dual roles: (1) acting as a protecting group to prevent premature degradation, and (2) enhancing lipophilicity to improve membrane permeability. Comparative studies of carbamate-substituted benzofurans have shown that the diphenyl variant increases resistance to esterase-mediated hydrolysis compared to alkyl carbamates, thereby prolonging in vivo activity. Additionally, the bulky phenyl groups may facilitate interactions with hydrophobic binding pockets in enzymes or receptors.

Significance of Fluorinated Benzylidene Substituents in Modern Organic Chemistry

The 4-fluorobenzylidene substituent is a critical determinant of the compound’s bioactivity. Fluorine’s high electronegativity and small atomic radius introduce electron-withdrawing effects that polarize the benzylidene group, potentially strengthening interactions with electron-rich regions of biological targets. Meta-analyses of fluorinated benzofuran derivatives indicate that para-fluorination on the benzylidene moiety maximizes cytotoxic activity by optimizing hydrophobic and dipole interactions. For example, in HIF-1 inhibitors, para-halogenation improved antiproliferative effects by 40–60% compared to non-halogenated analogues. Fluorine’s metabolic stability further reduces susceptibility to oxidative degradation, a common limitation in drug development.

Scope and Objectives of the Review

This review aims to consolidate existing knowledge on (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate, with a focus on its synthesis, structural attributes, and potential applications. Key objectives include:

  • Analyzing the synthetic pathways for constructing benzofuran derivatives with fluorinated benzylidene and carbamate groups.
  • Evaluating the structure-activity relationships (SAR) influenced by these substituents.
  • Assessing the compound’s utility as a scaffold for developing anticancer or anti-inflammatory agents.
    The exclusion of dosage and safety data ensures a focus on chemical and pharmacological mechanisms, aligned with non-therapeutic research applications.

Structural and Functional Analysis
The compound’s architecture can be deconstructed into three regions:

  • Benzofuran Core : Provides a rigid, planar framework for target binding.
  • 4-Fluorobenzylidene Substituent : Enhances electronic interactions and metabolic stability.
  • Diphenylcarbamate Ester : Modulates solubility and steric bulk.

A comparative analysis of similar benzofuran derivatives (Table 1) illustrates the impact of substituents on bioactivity:

Compound Substituent at Position 2 Substituent at Position 6 IC₅₀ (μM) Target
Parent benzofuran None None >100 N/A
Fluorobenzylidene analogue 4-Fluorobenzylidene Hydroxyl 5.2 Tubulin polymerization
Target compound 4-Fluorobenzylidene Diphenylcarbamate 1.1 HIF-1 pathway

Table 1: Comparative bioactivity of benzofuran derivatives.

The diphenylcarbamate-functionalized compound exhibits a 4.7-fold increase in potency over the hydroxylated analogue, underscoring the importance of carbamate groups in enhancing target affinity.

Synthetic Considerations
Synthesizing this compound likely involves:

  • Benzofuran Core Construction : Via Perkin rearrangement or transition-metal-catalyzed cyclization.
  • Benzylidene Introduction : Through Knoevenagel condensation between a benzofuran-3-one and 4-fluorobenzaldehyde.
  • Carbamate Functionalization : Reaction with diphenylcarbamoyl chloride under basic conditions.

Key challenges include maintaining the Z-configuration of the benzylidene double bond and avoiding racemization during carbamate formation.

Properties

Molecular Formula

C28H18FNO4

Molecular Weight

451.4 g/mol

IUPAC Name

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate

InChI

InChI=1S/C28H18FNO4/c29-20-13-11-19(12-14-20)17-26-27(31)24-16-15-23(18-25(24)34-26)33-28(32)30(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-18H/b26-17-

InChI Key

HKEOFAMRPRWWEQ-ONUIUJJFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)F)/O4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)F)O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with a suitable dihydrobenzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate exhibits several biological activities:

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The mechanism may involve disrupting cellular membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

This compound has shown potential in modulating inflammatory pathways. Studies suggest it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell cycle progression. The interactions with specific protein targets are critical for these effects.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate. Results indicated significant inhibition of Staphylococcus aureus and Candida albicans growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results demonstrated a marked decrease in inflammatory markers, supporting its use in anti-inflammatory therapies.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines showed that this compound effectively induced apoptosis and inhibited proliferation in breast cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of S. aureus and C. albicans
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the ECHEMI database (), focusing on substituent effects, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 6 Key Features
Target Compound: (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate 4-fluorophenyl Diphenylcarbamate (N,N-diphenyl) High lipophilicity (logP ~5.2*); potential halogen bonding via fluorine.
Analog 1: [(2Z)-2-(2-chloro-6-fluorophenyl)methylidene]-3-oxo-...-6-yl N,N-dimethylcarbamate 2-chloro-6-fluorophenyl Dimethylcarbamate (N,N-dimethyl) Increased steric bulk at phenyl; chloro-fluoro substitution may enhance electrophilicity.
Analog 2: [(2Z)-2-(2,4-dimethoxyphenyl)methylidene]-3-oxo-...-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxyphenyl Benzofuran-3-carboxylate ester Electron-donating methoxy groups; ester group may reduce metabolic stability.

*Estimated using fragment-based methods.

Substituent Analysis

Position 2: Benzylidene Group
  • Target Compound : The 4-fluorophenyl group introduces moderate electronegativity, favoring halogen bonding and metabolic stability compared to alkyl or methoxy groups .
  • Analog 2 : The 2,4-dimethoxyphenyl group provides electron-donating effects, which could improve solubility but reduce electrophilicity .
Position 6: Carbamate/Ester Groups
  • Target Compound : The diphenylcarbamate group contributes to high lipophilicity, likely enhancing membrane permeability but risking cytotoxicity due to phenyl group accumulation .
  • Analog 2 : The benzofuran-3-carboxylate ester introduces a rigid aromatic system, which may restrict conformational flexibility and alter binding modes .

Research Findings and Hypotheses

The target compound’s 4-fluorobenzylidene group balances electronegativity and steric effects, making it a candidate for kinase or protease inhibition.

Methoxy-substituted analogs (e.g., Analog 2) might be more suitable for aqueous environments, such as extracellular targets, but require structural optimization for stability .

Biological Activity

The compound (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate is a synthetic derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16FNO4C_{21}H_{16}FNO_4, with a molecular weight of approximately 357.36 g/mol. The presence of the fluorobenzylidene moiety is significant as it may enhance the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H16FNO4
Molecular Weight357.36 g/mol
IUPAC Name(2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
CAS Number929470-60-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The fluorine atom in the fluorobenzylidene group can enhance binding affinity through hydrophobic interactions, while the benzofuran core may facilitate π-π stacking interactions with target proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran exhibit significant anticancer properties. For instance, fluorinated derivatives have shown potent cytotoxic effects against various cancer cell lines by inhibiting key metabolic pathways such as glycolysis, which is often upregulated in aggressive tumors like glioblastoma multiforme (GBM) .

In vitro assays demonstrated that these compounds could effectively inhibit hexokinase activity, a critical enzyme in the glycolytic pathway. The modified derivatives displayed lower IC50 values compared to their non-fluorinated counterparts, suggesting enhanced efficacy .

Case Studies and Research Findings

  • Study on Glycolysis Inhibition :
    • A study evaluated several halogenated analogs of glucose, including those structurally related to our compound. The results indicated that these derivatives significantly inhibited glycolysis in GBM cells, leading to reduced cell viability under hypoxic conditions .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that the compound binds to hexokinase similarly to glucose but with greater affinity due to the presence of the fluorine atom, which stabilizes the binding interaction .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on various cancer cell lines showed that compounds with similar structures to (2Z)-2-(4-fluorobenzylidene) had IC50 values significantly lower than standard chemotherapeutic agents, indicating a potential for use as a novel therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduce the 4-fluorobenzylidene moiety via a Knoevenagel condensation, ensuring stereochemical control (Z-configuration) by using catalytic piperidine in refluxing ethanol .
  • Step 3 : Install the diphenylcarbamate group via nucleophilic substitution or carbamoylation of the hydroxyl group using diphenylcarbamoyl chloride in anhydrous dichloromethane with a base like DMAP .
    • Key Considerations : Monitor reaction progress via HPLC-MS to detect intermediates and by-products. Optimize solvent polarity to avoid premature crystallization.

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% threshold).
  • Spectroscopy : Confirm the Z-configuration of the benzylidene group via NOESY NMR (nuclear Overhauser effect between the fluorine-substituted aryl proton and the benzofuran carbonyl oxygen) .
  • X-ray Crystallography : For definitive stereochemical assignment, grow single crystals in ethyl acetate/hexane and refine using SHELXL .

Q. What analytical techniques are suitable for characterizing hydrogen-bonding interactions in its crystalline form?

  • Methodology :

  • X-ray Diffraction : Resolve the crystal structure to identify intermolecular hydrogen bonds (e.g., C=O⋯H-N or C=O⋯H-O). Use graph set analysis to classify motifs (e.g., R₂²(8) rings) .
  • IR Spectroscopy : Detect shifts in carbonyl stretching frequencies (1680–1720 cm⁻¹) indicative of hydrogen bonding.

Advanced Research Questions

Q. How can conflicting crystallographic data on analogous benzofuran derivatives guide refinement protocols for this compound?

  • Case Study : For the structurally similar compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS 929372-76-9), disordered solvent molecules in the lattice caused refinement challenges.
  • Resolution : Apply the SQUEEZE algorithm in PLATON to model diffuse electron density from disordered solvents, improving R-factor convergence .
  • Recommendation : Compare thermal ellipsoid parameters and torsion angles with published analogs (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives) to validate geometric constraints .

Q. What strategies mitigate byproduct formation during the Knoevenagel condensation step?

  • Problem : Competitive aldol condensation or E/Z isomerization can reduce yield.
  • Optimization :

  • Catalyst : Replace traditional amines with ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity .
  • Temperature Control : Perform reactions under microwave irradiation (60°C, 30 min) to minimize thermal degradation .
  • Workup : Use aqueous NaHCO₃ to quench unreacted carbamoyl chloride, followed by silica gel chromatography to isolate the target compound.

Q. How does the electronic nature of substituents influence the compound’s reactivity in biological assays?

  • Structure-Activity Relationship (SAR) Analysis :

  • Fluorine Substituent : The 4-fluoro group on the benzylidene moiety enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites (e.g., serine hydrolases).
  • Diphenylcarbamate : Acts as a leaving group in prodrug activation; electron-withdrawing substituents on the phenyl rings modulate hydrolysis rates .
    • Experimental Design : Compare hydrolysis kinetics (via UV-Vis at 280 nm) with analogs lacking fluorine or carbamate groups.

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